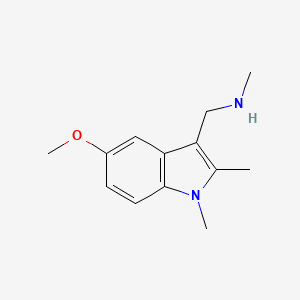

(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-N-methylmethanamine

Description

Properties

IUPAC Name |

1-(5-methoxy-1,2-dimethylindol-3-yl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c1-9-12(8-14-2)11-7-10(16-4)5-6-13(11)15(9)3/h5-7,14H,8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPVZDUCLXLPFKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1C)C=CC(=C2)OC)CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Fischer Indole Synthesis

This method involves the acid-catalyzed or thermal sigmatropic rearrangement of an N-aryl hydrazone to generate the indole skeleton. It is versatile and can be used to synthesize dimethoxy indoles by employing microwave irradiation.

Bischler Indole Synthesis

This method involves the cyclization of amino ketones prepared from the reaction of anilines and phenacyl bromides. It is effective for synthesizing 2-substituted indoles.

Hemetsberger Indole Synthesis

This method involves the cyclization of α-acylvinyl anilines. While less commonly used for methoxy-activated indoles, it offers another pathway for indole ring formation.

Specific Synthesis Steps for (5-Methoxy-1,2-dimethyl-1H-indol-3-yl)-N-methylmethanamine

Indole Ring Formation : The indole ring can be formed using the Fischer or Bischler method, starting with appropriate aniline derivatives.

Methylation and Methoxylation : The introduction of methyl and methoxy groups can be achieved through electrophilic substitution reactions, facilitated by the electron-donating properties of methoxy groups.

Amination : The final step involves the introduction of the N-methylmethanamine moiety, which can be achieved through reductive amination or nucleophilic substitution reactions.

Reaction Conditions and Reagents

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Indole Formation | Aniline derivative, hydrazine or phenacyl bromide | Acidic conditions, reflux, or microwave irradiation | Variable |

| Methylation/Methoxylation | Methyl iodide, methanol, base | Room temperature to reflux | High |

| Amination | Formaldehyde, methylamine, reducing agent (e.g., NaBH4) | Room temperature, acidic conditions | Moderate to High |

Challenges and Considerations

- Regioselectivity : The introduction of substituents onto the indole ring requires careful control of reaction conditions to achieve the desired regiochemistry.

- Yield Optimization : Each step's yield can significantly impact the overall efficiency of the synthesis. Optimizing reaction conditions and reagent ratios is crucial.

- Purification : The purification of indole derivatives can be challenging due to their sensitivity to light and air. Techniques like column chromatography are often necessary.

Chemical Reactions Analysis

Indole derivatives, including (5-methoxy-1,2-dimethyl-1H-indol-3-yl)-N-methylmethanamine, undergo various chemical reactions such as:

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties

The compound is structurally related to several psychoactive substances, which suggests potential applications in treating mood disorders and other psychiatric conditions. Its indole structure is known to interact with serotonin receptors, making it a candidate for further research in antidepressant therapies.

Case Study: Serotonergic Activity

A study investigated the effects of similar indole derivatives on serotonin receptor activity. Results indicated that modifications in the indole structure significantly influenced receptor binding affinity and efficacy. This suggests that (5-methoxy-1,2-dimethyl-1H-indol-3-yl)-N-methylmethanamine could exhibit similar pharmacological effects, warranting further investigation into its therapeutic potential .

Psychopharmacology

Psychoactive Effects

Research indicates that compounds with similar structures may produce psychoactive effects. The compound's potential as a psychoactive agent has been explored in various studies focusing on its interaction with neurotransmitter systems.

Data Table: Psychoactive Potential Comparison

Environmental Science

Toxicological Studies

The environmental impact of synthetic compounds like (5-methoxy-1,2-dimethyl-1H-indol-3-yl)-N-methylmethanamine is an emerging area of research. Understanding its degradation pathways and toxicity is crucial for assessing its ecological risks.

Case Study: Environmental Persistence

A study evaluated the persistence of similar indole compounds in aquatic environments. Results showed that these compounds could persist for extended periods, raising concerns about their accumulation in ecosystems. This highlights the need for comprehensive environmental assessments of (5-methoxy-1,2-dimethyl-1H-indol-3-yl)-N-methylmethanamine to understand its ecological footprint .

Mechanism of Action

The mechanism of action of (5-methoxy-1,2-dimethyl-1H-indol-3-yl)-N-methylmethanamine involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind to various receptors and enzymes, modulating their activity and leading to diverse biological effects . The exact molecular targets and pathways involved may vary depending on the specific derivative and its application .

Biological Activity

(5-Methoxy-1,2-dimethyl-1H-indol-3-yl)-N-methylmethanamine, a compound with the chemical formula CHNO, is a derivative of the indole class known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

- Molecular Formula : CHNO

- Molecular Weight : 218.29 g/mol

- CAS Number : 1368967-58-1

The biological activity of (5-methoxy-1,2-dimethyl-1H-indol-3-yl)-N-methylmethanamine is primarily attributed to its interaction with various neurotransmitter systems. It has been shown to act as a selective serotonin receptor agonist, which may contribute to its psychoactive effects.

1. Antidepressant Effects

Research indicates that compounds similar to this indole derivative exhibit antidepressant-like effects in animal models. The mechanism is believed to involve the modulation of serotonin levels in the brain, enhancing mood and reducing anxiety.

2. Neuroprotective Properties

Studies have demonstrated neuroprotective effects against oxidative stress and neuroinflammation. This compound may help mitigate neuronal damage in conditions such as Alzheimer's disease by inhibiting apoptotic pathways and promoting cell survival.

3. Anticancer Activity

Preliminary studies suggest potential anticancer properties. The compound has been evaluated for its ability to inhibit the proliferation of various cancer cell lines. The results indicate that it may induce apoptosis in cancer cells through the activation of caspase pathways.

Table 1: Biological Activity Summary

| Activity Type | Description | Reference |

|---|---|---|

| Antidepressant | Modulates serotonin levels; reduces anxiety | |

| Neuroprotective | Protects neurons from oxidative stress | |

| Anticancer | Induces apoptosis in cancer cells |

Table 2: IC50 Values Against Cancer Cell Lines

Case Studies

Case Study 1: Antidepressant Activity

In a study conducted on mice, administration of (5-methoxy-1,2-dimethyl-1H-indol-3-yl)-N-methylmethanamine resulted in significant reductions in immobility time during forced swim tests, indicating potential antidepressant effects.

Case Study 2: Neuroprotection in Alzheimer’s Model

A recent study explored the neuroprotective effects of this compound in an Alzheimer's disease model. Results showed that treatment reduced amyloid-beta-induced toxicity and improved cognitive function as assessed by behavioral tests.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Substituent Variations on the Indole Core

Table 1: Key Compounds with Indole Core Modifications

| Compound Name | CAS Number | Substituents (Indole Positions) | Molecular Formula | Molecular Weight (g/mol) | Key Differences vs. Target Compound |

|---|---|---|---|---|---|

| (5-Methoxy-1,2-dimethyl-1H-indol-3-yl)-N-methylmethanamine | 1368967-58-1 | 1,2-dimethyl; 5-OCH₃ | C₁₃H₁₆N₂O | 216.28 | Reference compound |

| N,N-Dimethyl-1-(5-methyl-1H-indol-3-yl)methanamine | 30218-58-7 | 5-CH₃; no 1,2-dimethyl | C₁₂H₁₆N₂ | 188.27 | Lacks methoxy and 1,2-dimethyl groups; lower MW |

| [(5-Methoxy-1,2-dimethyl-1H-indol-3-yl)methyl]-dimethylamine | 93865-34-0 | 1,2-dimethyl; 5-OCH₃ | C₁₄H₂₀N₂O | 232.33 | Dimethylamine side chain vs. N-methylmethanamine |

| N,N-Dimethyl-1-(5-nitro-1H-indol-3-yl)methanamine | 3414-64-0 | 5-NO₂; no 1,2-dimethyl | C₁₁H₁₃N₃O₂ | 219.24 | Nitro group increases polarity; reduced stability |

| 1-(5-Fluoro-1H-indol-3-yl)-N-methylmethanamine | Not available | 5-F; no 1,2-dimethyl | C₁₀H₁₁FN₂ | 178.21 | Fluoro substituent; simpler structure |

Key Findings:

- Methoxy vs. Methyl/Nitro : The 5-methoxy group in the target compound enhances hydrophilicity compared to 5-methyl or 5-nitro analogs, which may influence blood-brain barrier permeability .

- 1,2-Dimethyl Substitution: This substitution in the target compound likely reduces metabolic oxidation at the indole ring compared to non-methylated analogs (e.g., 5-Fluoro derivative) .

Side Chain Modifications

Table 2: Amine Side Chain Variations

Key Findings:

- N-Methylmethanamine vs. Dimethylamine : The target compound’s side chain may offer better receptor binding due to reduced steric bulk compared to dimethylamine derivatives .

- Comparison with 5-MeO-DALT: While 5-MeO-DALT (CAS 928822-98-4) shares the 5-methoxyindole core, its N,N-diallyl side chain confers stronger hallucinogenic effects but shorter half-life due to rapid metabolism .

Research Implications and Gaps

- Pharmacological Data: Limited studies exist on the target compound’s receptor binding or in vivo effects. Analogous structures (e.g., 5-MeO-DALT) suggest serotonergic activity, but structural differences necessitate dedicated studies .

- Synthetic Feasibility: The 1,2-dimethyl substitution complicates synthesis compared to simpler indole derivatives, as noted in crystallography studies using SHELX programs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.